tert-Butyl 3-(4-iodo-1H-pyrazol-3-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl3-(4-iodo-1H-pyrazol-3-yl)piperidine-1-carboxylate is an organic compound with the molecular formula C13H20IN3O2 It is a derivative of piperidine and pyrazole, featuring an iodine atom attached to the pyrazole ring
Preparation Methods
The synthesis of tert-Butyl3-(4-iodo-1H-pyrazol-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the iodine atom. The piperidine ring is then attached, and the tert-butyl group is added to protect the carboxylate functionality. The reaction conditions often involve the use of bases such as potassium carbonate and solvents like ethyl acetate .
Chemical Reactions Analysis
tert-Butyl3-(4-iodo-1H-pyrazol-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions .
Scientific Research Applications
tert-Butyl3-(4-iodo-1H-pyrazol-3-yl)piperidine-1-carboxylate is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl3-(4-iodo-1H-pyrazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
tert-Butyl3-(4-iodo-1H-pyrazol-3-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate: This compound has a similar structure but lacks the piperidine ring, making it less versatile in certain applications.
tert-Butyl 3-(4-bromopyrazol-1-yl)piperidine-1-carboxylate:
The uniqueness of tert-Butyl3-(4-iodo-1H-pyrazol-3-yl)piperidine-1-carboxylate lies in its combination of the pyrazole and piperidine rings with an iodine substituent, providing a versatile platform for various chemical and biological studies .
Properties
Molecular Formula |
C13H20IN3O2 |
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Molecular Weight |
377.22 g/mol |
IUPAC Name |
tert-butyl 3-(4-iodo-1H-pyrazol-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H20IN3O2/c1-13(2,3)19-12(18)17-6-4-5-9(8-17)11-10(14)7-15-16-11/h7,9H,4-6,8H2,1-3H3,(H,15,16) |
InChI Key |
POQFGDDSVLHKHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=C(C=NN2)I |
Origin of Product |
United States |
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